REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[C:11]([NH2:12])=[C:10]([F:13])[C:9]([CH3:14])=[CH:8][CH:7]=1>C1(C)C=CC=CC=1>[Cl:5][C:6]1[C:11]([NH:12][C:1](=[O:3])[CH3:2])=[C:10]([F:13])[C:9]([CH3:14])=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
2.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1N)F)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Then it is cooled with an ice bath
|
Type
|
FILTRATION
|
Details
|
the formed precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with cold toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=C1NC(C)=O)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |